![molecular formula C19H23N3O2 B2724439 N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 903042-94-4](/img/structure/B2724439.png)
N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide, also known as Nefazodone, is a synthetic compound that belongs to the class of piperazine antidepressants. It was first synthesized in the late 1970s and was later approved by the FDA in 1994 for the treatment of depression. Nefazodone is a potent serotonin 2A receptor antagonist and also inhibits the reuptake of serotonin and norepinephrine.
Scientific Research Applications
Pharmacological Profile and Receptor Interactions
Selective Antagonism at 5-HT1A Receptors : The compound WAY-100635, a phenylpiperazine derivative closely related to N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide, exhibits high affinity and selectivity towards the 5-HT1A receptor, acting as a potent antagonist. This compound has been used extensively to study 5-HT1A receptor function due to its ability to block various 5-HT1A receptor-mediated effects in both preclinical and behavioral models, indicating its potential in neurological and psychiatric research (Forster et al., 1995).
Organotin(IV) Complexes Synthesis : this compound derivatives have been involved in the synthesis and characterization of novel organotin(IV) complexes with organophosphorus ligands. These complexes, characterized by various spectroscopic methods, offer insights into the structural and electronic interactions within organometallic chemistry, which could be beneficial for catalysis, material science, and biological applications (Shariatinia et al., 2012).
Synthesis and Structural Analysis
- Synthetic Approaches and Characterization : Research into this compound derivatives explores various synthetic routes and characterizations, contributing to the development of new pharmaceuticals and materials. These studies include the synthesis of phosphoric triamides containing the P(O)[N]3 skeleton, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Shariatinia et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
For instance, indole derivatives have been shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as phenacetin, have been studied . These studies could provide insights into the potential ADME properties of Oprea1_042311.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that oprea1_042311 may have potential therapeutic effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds . For instance, the presence of common water constituents can inhibit the degradation of certain compounds in water treatment processes .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-10-8-16(9-11-18)20-19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZFEPBZCPKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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